molecular formula C9H15BrO2 B14064443 Ethyl (2-bromocyclopentyl)acetate CAS No. 101714-61-8

Ethyl (2-bromocyclopentyl)acetate

Cat. No.: B14064443
CAS No.: 101714-61-8
M. Wt: 235.12 g/mol
InChI Key: PPGOGKIHWZJEJB-UHFFFAOYSA-N
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Description

Ethyl (2-bromocyclopentyl)acetate is an organic compound with the molecular formula C₉H₁₅BrO₂ It is an ester derived from the reaction between 2-bromocyclopentylacetic acid and ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-bromocyclopentyl)acetate typically involves the esterification of 2-bromocyclopentylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The bromine atom in the cyclopentyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products:

    Oxidation: 2-bromocyclopentylacetic acid.

    Reduction: 2-bromocyclopentylmethanol.

    Substitution: 2-iodocyclopentylacetate.

Scientific Research Applications

Ethyl (2-bromocyclopentyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed ester hydrolysis.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2-bromocyclopentyl)acetate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, while the bromine atom can participate in substitution reactions. These interactions are facilitated by the molecular structure and electronic properties of the compound.

Comparison with Similar Compounds

  • Ethyl bromoacetate
  • Ethyl 2-bromo-3-methylbutanoate
  • Ethyl 2-bromopropionate

Comparison: Ethyl (2-bromocyclopentyl)acetate is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties compared to linear or branched analogs. This uniqueness makes it a valuable compound for specific synthetic applications where such properties are advantageous.

Properties

CAS No.

101714-61-8

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

ethyl 2-(2-bromocyclopentyl)acetate

InChI

InChI=1S/C9H15BrO2/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7-8H,2-6H2,1H3

InChI Key

PPGOGKIHWZJEJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCCC1Br

Origin of Product

United States

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